![molecular formula C10H10BrNO2S B13890905 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid](/img/structure/B13890905.png)
5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is a heterocyclic compound that belongs to the thieno[3,2-b]pyrrole family This compound is characterized by the presence of a bromine atom at the 5th position, an isopropyl group at the 6th position, and a carboxylic acid group at the 2nd position of the thieno[3,2-b]pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid typically involves the following steps:
Formation of the Thieno[3,2-b]pyrrole Core: The core structure can be synthesized through a cyclization reaction involving a suitable precursor, such as a 2-aminothiophene derivative.
Isopropylation: The isopropyl group can be introduced via an alkylation reaction using isopropyl halides in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of a suitable ester precursor with a strong acid or base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Esterification: Alcohols and acid catalysts like sulfuric acid.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Esterification: Corresponding esters.
Scientific Research Applications
5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Materials Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions and other biological processes.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific bioactive derivative synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 4-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
- 5-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Uniqueness
5-bromo-6-isopropyl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid is unique due to the specific substitution pattern on the thieno[3,2-b]pyrrole ring. The presence of the bromine atom, isopropyl group, and carboxylic acid group at distinct positions imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H10BrNO2S |
|---|---|
Molecular Weight |
288.16 g/mol |
IUPAC Name |
5-bromo-6-propan-2-yl-4H-thieno[3,2-b]pyrrole-2-carboxylic acid |
InChI |
InChI=1S/C10H10BrNO2S/c1-4(2)7-8-5(12-9(7)11)3-6(15-8)10(13)14/h3-4,12H,1-2H3,(H,13,14) |
InChI Key |
YHVRAQPEUOQERZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(NC2=C1SC(=C2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


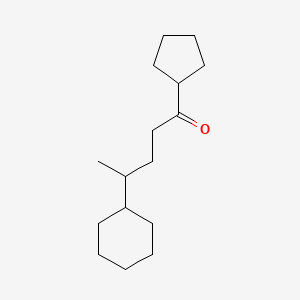
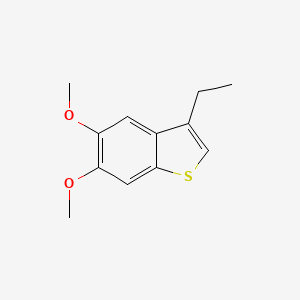
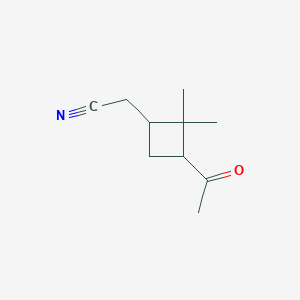
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)

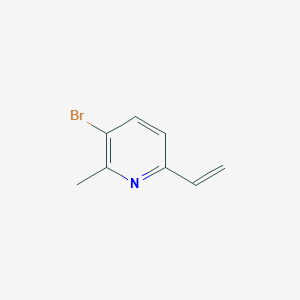
![7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid](/img/structure/B13890870.png)
![3-hydroxy-5-[4-(morpholine-4-carbonyl)phenyl]-1H-pyridin-2-one](/img/structure/B13890871.png)
![1,3a,5,7a-Tetrahydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B13890878.png)

![N'-[2-(2-methoxyphenyl)-3-methylbenzimidazol-5-yl]ethanimidamide](/img/structure/B13890890.png)
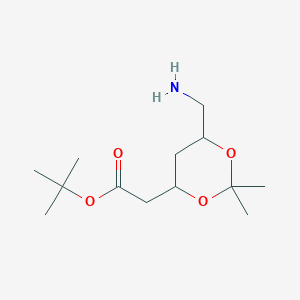
![N-(4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B13890907.png)
![4-Oxaspiro[2.5]octan-7-amine](/img/structure/B13890920.png)
